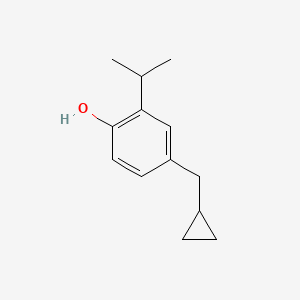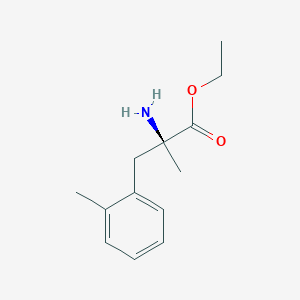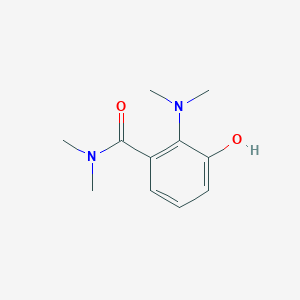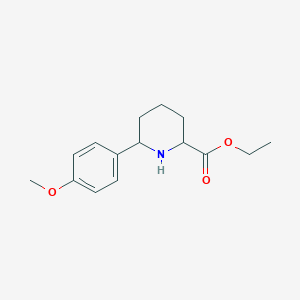
phosphonium)ethane bis(tetrafL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium)ethane bis(tetrafL) is a compound belonging to the class of phosphonium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphonium)ethane bis(tetrafL) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach has been widely used due to its convenience and efficiency . The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of phosphonium-based ionic liquids, including this compound), involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Phosphonium)ethane bis(tetrafL) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique electronic properties of the phosphonium cation and the bis(tetrafL) anion.
Common Reagents and Conditions: Common reagents used in the reactions of this compound) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound) depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various alkylated phosphonium salts .
Aplicaciones Científicas De Investigación
Phosphonium)ethane bis(tetrafL) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions . In biology, it serves as a medium for enzyme-catalyzed reactions and as a stabilizer for biomolecules . In medicine, phosphonium-based ionic liquids are explored for their potential use in drug delivery systems and as antimicrobial agents . In industry, they are utilized in electrochemical devices, such as batteries and supercapacitors, due to their excellent ionic conductivity and stability .
Mecanismo De Acción
The mechanism of action of phosphonium)ethane bis(tetrafL) involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The phosphonium cation can interact with negatively charged species, while the bis(tetrafL) anion can form hydrogen bonds with various functional groups. These interactions facilitate the compound’s catalytic activity and its ability to stabilize reactive intermediates .
Comparación Con Compuestos Similares
Phosphonium)ethane bis(tetrafL) can be compared with other similar compounds, such as imidazolium-based and pyridinium-based ionic liquids. While all these compounds share common properties like high thermal stability and low volatility, phosphonium-based ionic liquids, including this compound), offer higher chemical stability and lower viscosity . Similar compounds include tributyl(ethyl)phosphonium diethyl phosphate and trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate .
Propiedades
Fórmula molecular |
C26H50B2F8P2 |
|---|---|
Peso molecular |
598.2 g/mol |
Nombre IUPAC |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride |
InChI |
InChI=1S/C26H48P2.2BF3.2FH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3)4;;/h23-26H,1-22H2;;;2*1H |
Clave InChI |
XUOPEGUAMNNBER-UHFFFAOYSA-N |
SMILES canónico |
B(F)(F)F.B(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[F-].[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






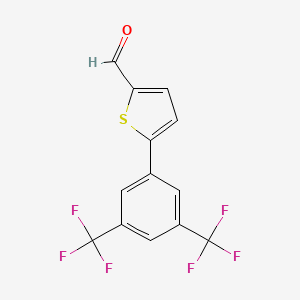



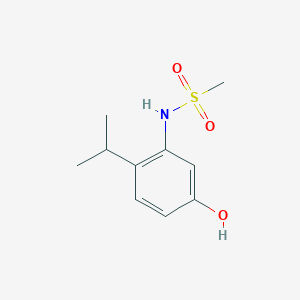
![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)
